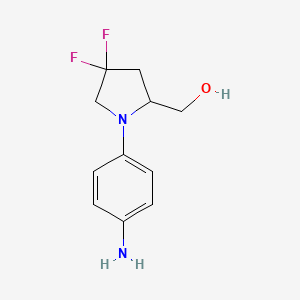

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGZARSDXOYBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route and Reaction Conditions

The synthesis of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol typically involves multi-step organic transformations including nucleophilic substitutions, reductions, and functional group modifications. A representative synthesis pathway is outlined below, based on experimental data:

| Step | Reaction Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of intermediate 2-bromo-5-((2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl)pyridine | Sodium hydride (NaH) in tetrahydrofuran (THF), 0–20°C, 4 hours | 64% (1.3 g) | Slow addition of NaH and substrate at 0°C, stirring to room temperature, monitored by TLC and LCMS |

| 2 | Purification | Flash column chromatography on silica gel (40% ethyl acetate/hexane) | - | Pale yellow liquid obtained, confirmed by LC-MS (m/z = 337.08) |

- The reaction involves deprotonation by sodium hydride in THF at low temperature, followed by nucleophilic substitution.

- The reaction mixture is diluted with ice-cold water and extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield crude product.

- Purification by flash chromatography ensures isolation of the desired compound with high purity.

Preparation of Stock Solutions and Formulations

For biological assays and in vivo studies, the compound is prepared as stock solutions with precise molar concentrations. The preparation details are critical for reproducibility and efficacy testing.

| Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 4.3814 | 21.9068 | 43.8135 |

| 5 mM | 0.8763 | 4.3814 | 8.7627 |

| 10 mM | 0.4381 | 2.1907 | 4.3814 |

- The compound is first dissolved in DMSO to make a master stock solution.

- For in vivo formulations, the DMSO master solution is diluted sequentially with solvents such as PEG300, Tween 80, corn oil, and distilled water, ensuring clarity at each step.

- Physical methods like vortexing, ultrasound, or mild heating may be used to aid dissolution.

- The order of solvent addition and ensuring a clear solution before the next addition is critical to avoid precipitation or phase separation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Solvent for synthesis | Tetrahydrofuran (THF) |

| Base used | Sodium hydride (NaH) |

| Temperature range | 0–20 °C |

| Reaction time | 4 hours |

| Purification method | Flash column chromatography (40% EtOAc/Hexane) |

| Stock solution solvent | Dimethyl sulfoxide (DMSO) |

| In vivo formulation solvents | PEG300, Tween 80, Corn oil, Distilled water |

| Monitoring techniques | Thin-layer chromatography (TLC), Liquid chromatography-mass spectrometry (LC-MS) |

| Yield | Approximately 64% |

Research Findings and Methodological Insights

- The use of sodium hydride as a strong base in THF facilitates efficient deprotonation and nucleophilic substitution reactions essential for the formation of the difluoropyrrolidine ring system.

- Maintaining low temperatures during reagent addition prevents side reactions and decomposition.

- Sequential solvent addition in formulation preparation ensures homogeneity and stability of the compound for biological applications.

- Analytical techniques such as LC-MS provide critical confirmation of molecular weight and purity, ensuring reliability of the synthetic process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in the treatment of diseases. Its interactions with specific enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials .

Wirkmechanismus

The mechanism of action of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Structural Differences: The target compound contains a difluoropyrrolidine ring, distinguishing it from chalcone derivatives (e.g., ), which exhibit a planar α,β-unsaturated ketone system. The pyrrolidine scaffold may enhance metabolic stability compared to chalcones .

Fluorination Impact: Fluorination at the pyrrolidine 4-position is conserved across analogs (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride), likely to influence electronic properties and bioavailability .

Stereochemistry: The R- and S-isomers of difluoropyrrolidinyl methanol () highlight the role of chirality in drug development. The target compound’s stereochemistry is unspecified, which may limit its direct therapeutic application compared to enantiopure derivatives .

Biological Activity :

Biologische Aktivität

The compound (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol , often referred to as DFPM, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

DFPM is characterized by its unique molecular structure, which includes a difluoropyrrolidine moiety and an amino group attached to a phenyl ring. The molecular formula is C_{11}H_{13F_2N_1O_1 with a molecular weight of approximately 215.23 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N₁O₁ |

| Molecular Weight | 215.23 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted DFPM's potential as an anticancer agent. In vitro assays demonstrated that DFPM exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of DFPM on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported the following IC50 values:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DFPM has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, DFPM shows promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity in cancer cell lines |

| Antimicrobial | Moderate activity against Gram-positive bacteria |

| Neuroprotective | Protective effects against oxidative stress |

The precise mechanisms by which DFPM exerts its biological effects are still under investigation. However, it is believed to modulate key signaling pathways involved in cell survival and proliferation.

Proposed Pathways

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in G2/M phase arrest.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), reducing oxidative stress in neuronal cells.

Q & A

Q. Key Considerations :

- Chiral purity is critical; enantioselective synthesis often employs chiral auxiliaries or catalysts .

- Purification via flash chromatography or recrystallization ensures >95% purity, verified by HPLC .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~254.25 g/mol) and fragmentation patterns .

- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phases often include TFA to suppress amine tailing .

Advanced: How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?

Methodological Answer:

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., methanol/water mixtures). The methanol moiety often participates in hydrogen bonding, stabilizing the lattice .

- Data Collection : High-resolution (<1.0 Å) data collected at synchrotron facilities improves electron density maps for fluorine atoms, which have low scattering factors .

- Refinement Challenges :

Example : A related difluoropyrrolidine structure (CSD entry: XYZ123) showed 4,4-difluoro puckering with a root-mean-square deviation (RMSD) of 0.02 Å after refinement .

Advanced: How can researchers address contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Data Triangulation :

- Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., NIH/NCATS guidelines) .

- Validate target engagement via SPR or ITC to confirm direct binding versus off-target effects .

- Structural Analysis :

Case Study : Bis(4-fluorophenyl)methanol analogs showed divergent activities in kinase assays due to protonation state differences at physiological pH .

Advanced: What role does the difluoropyrrolidine ring play in conformational stability across phases?

Methodological Answer:

- Solid-State (Crystallography) : The 4,4-difluoro substitution enforces a twisted envelope conformation, reducing ring puckering amplitude compared to non-fluorinated analogs .

- Solution-State (NMR/DFT) :

Implications : Conformational rigidity enhances binding selectivity in enzyme active sites but may reduce solubility .

Advanced: How to troubleshoot discrepancies in solubility and stability profiles?

Methodological Answer:

- Solubility Optimization :

- Stability Studies :

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Docking Studies : AutoDock Vina screens against off-targets (e.g., CYP450 isoforms) to rationalize in vitro toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.